molecular formula C11H22Br2 B14575632 1-Bromo-4-bromomethyldecane CAS No. 61639-11-0

1-Bromo-4-bromomethyldecane

Cat. No.: B14575632
CAS No.: 61639-11-0
M. Wt: 314.10 g/mol
InChI Key: OVSIAEWZPMVAOF-UHFFFAOYSA-N
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Description

1-Bromo-4-bromomethyldecane (hypothetical structure: C₁₀H₂₀Br₂) is a dibrominated aliphatic hydrocarbon featuring a bromine atom at the first carbon and a bromomethyl group (-CH₂Br) at the fourth carbon of a decane chain. Dibrominated alkanes are often employed as intermediates in organic synthesis, particularly in cross-coupling reactions or polymer chemistry .

Properties

CAS No.

61639-11-0

Molecular Formula

C11H22Br2

Molecular Weight

314.10 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)decane

InChI

InChI=1S/C11H22Br2/c1-2-3-4-5-7-11(10-13)8-6-9-12/h11H,2-10H2,1H3

InChI Key

OVSIAEWZPMVAOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCBr)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-bromomethyldecane can be synthesized through the bromination of 4-bromomethyldecane. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of bromine and appropriate catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-bromomethyldecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of alcohols, nitriles, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alkanes.

Scientific Research Applications

1-Bromo-4-bromomethyldecane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-4-bromomethyldecane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Bromoundecane (C₁₁H₂₃Br)

  • Structure: A straight-chain mono-brominated alkane with a bromine atom at the terminal carbon.
  • Molecular Weight : 235.20 g/mol (CAS 693-67-4) .
  • Reactivity : Primary bromide, favoring SN2 mechanisms.
  • Applications : Used as an alkylating agent or solvent in organic synthesis.

1-Bromo-4-(bromomethyl)-2-fluorobenzene (C₇H₅Br₂F)

  • Structure : Aromatic dibromide with a bromomethyl group and fluorine substituent.
  • Molecular Weight : 280.93 g/mol (CAS 127425-73-4) .
  • Reactivity : Electrophilic substitution is less favored due to electron-withdrawing bromine and fluorine groups.
  • Applications : Intermediate in pharmaceutical or agrochemical synthesis.

1-Bromo-4-methanesulfonylbutane (C₅H₁₁BrO₂S)

  • Structure : Aliphatic bromide with a sulfonyl group at the fourth carbon.
  • Key Properties : Higher polarity due to the sulfonyl group, enhancing solubility in polar solvents .
  • Reactivity : Sulfonyl groups act as leaving groups in substitution reactions.

Physical and Chemical Property Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Profile
1-Bromo-4-bromomethyldecane* C₁₀H₂₀Br₂ ~292.0 (estimated) ~300 (estimated) Insoluble in water SN2, elimination reactions
1-Bromoundecane C₁₁H₂₃Br 235.20 240–245 Low in water SN2 dominant
4-Bromo-2-iodo-1-methylbenzene C₇H₆BrI 296.93 250–260 (estimated) Organic solvents Electrophilic substitution
1-Bromo-4-(bromomethyl)-2-methoxybenzene C₈H₇Br₂O 312.95 N/A Organic solvents Nucleophilic aromatic substitution

*Estimated based on structural analogs.

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